Cas no 24309-36-2 (7-Ethyl Adenine)
7-Ethyl Adenine Chemical and Physical Properties
Names and Identifiers
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- 7H-Purin-6-amine,7-ethyl-
- 7-Ethyl Adenine
- 7-ethylpurin-6-amine
- BDBM50256843
- 24309-36-2
- 7-ethyl-7h-purin-6-amine
- 7-Ethyl-7H-adenine
- SCHEMBL5801729
- 7-ethyladenine
- DTXSID00947143
- CHEMBL451363
- 7H-Purin-6-amine, 7-ethyl-
- 7-Ethyladenine; NSC 14580;
- purine, 6-amino-7-ethyl-
- DB-318311
-
- Inchi: 1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)
- InChI Key: HCTWNRRHYBYREK-UHFFFAOYSA-N
- SMILES: N1(C=NC2=C1C(N)=NC=N2)CC
Computed Properties
- Exact Mass: 163.08597
- Monoisotopic Mass: 163.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 69.6A^2
Experimental Properties
- Density: 1.49
- Boiling Point: 382.2°C at 760 mmHg
- Flash Point: 185°C
- Refractive Index: 1.753
- PSA: 69.62
7-Ethyl Adenine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E897160-25mg |
7-Ethyl Adenine |
24309-36-2 | 25mg |
$ 187.00 | 2023-09-07 | ||
| TRC | E897160-250mg |
7-Ethyl Adenine |
24309-36-2 | 250mg |
$ 1453.00 | 2023-09-07 | ||
| Chemenu | CM237136-1g |
7-Ethyl-7H-purin-6-amine |
24309-36-2 | 97% | 1g |
$2462 | 2024-07-28 | |
| Chemenu | CM237136-5g |
7-Ethyl-7H-purin-6-amine |
24309-36-2 | 97% | 5g |
$11323 | 2024-07-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-498080-25mg |
7-Ethyl Adenine, |
24309-36-2 | 25mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-498642-1mg |
7-Ethyl Adenine-d5, |
24309-36-2 | 1mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-498080-25 mg |
7-Ethyl Adenine, |
24309-36-2 | 25mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-498642-1 mg |
7-Ethyl Adenine-d5, |
24309-36-2 | 1mg |
¥2,858.00 | 2023-07-11 |
7-Ethyl Adenine Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 7-Ethyl Adenine
Professional Introduction to 7-Ethyl Adenine (CAS No: 24309-36-2)
7-Ethyl Adenine, a compound with the chemical name 7-Ethyl Adenine, is a derivative of the naturally occurring nucleobase adenine. It is characterized by the substitution of an ethyl group at the 7-position of the adenine ring, which imparts unique biochemical properties and functionalities. This compound, identified by its CAS number CAS No: 24309-36-2, has garnered significant attention in the field of pharmaceutical research and biotechnology due to its versatile applications.
The structural modification of adenine with an ethyl group at the 7-position enhances its stability and reactivity, making it a valuable intermediate in the synthesis of nucleoside analogs. These analogs are widely explored for their potential in antiviral and anticancer therapies. The ethyl substitution also influences the compound's interactions with biological macromolecules, particularly enzymes and nucleic acids, which is a critical factor in drug design.
Recent advancements in medicinal chemistry have highlighted the significance of 7-Ethyl Adenine in the development of novel therapeutic agents. For instance, studies have demonstrated its role as a key component in the synthesis of modified nucleoside analogs that exhibit enhanced binding affinity to viral polymerases, thereby inhibiting viral replication. This has been particularly relevant in the context of emerging viral infections, where rapid development of antiviral drugs is crucial.
In addition to its antiviral applications, 7-Ethyl Adenine has shown promise in cancer research. Researchers have identified its potential as a precursor in the synthesis of nucleoside-based chemotherapeutic agents that can selectively target rapidly dividing cancer cells. The ethyl group at the 7-position facilitates further chemical modifications, allowing for the creation of compounds with tailored pharmacokinetic properties and improved therapeutic efficacy.
The compound's unique structural features also make it a valuable tool in biochemical research. Its interaction with enzymes such as kinases and polymerases has been extensively studied to understand molecular mechanisms underlying various diseases. This research has not only provided insights into disease pathogenesis but also paved the way for the development of targeted therapies.
From a synthetic chemistry perspective, 7-Ethyl Adenine serves as a versatile building block for more complex nucleoside derivatives. The availability of this compound has facilitated rapid prototyping and optimization of novel drug candidates. Its role in combinatorial chemistry and high-throughput screening assays underscores its importance in drug discovery pipelines.
The pharmacological profile of 7-Ethyl Adenine is further enhanced by its ability to cross the blood-brain barrier, making it a candidate for treating central nervous system disorders. Preclinical studies have indicated its potential efficacy in conditions such as Alzheimer's disease and Parkinson's disease, where nucleoside analogs are being explored as neuroprotective agents.
Industrial applications of 7-Ethyl Adenine have also expanded beyond pharmaceuticals. Its use in agrochemicals, particularly as a component in plant growth regulators and anti-fungal agents, has shown promising results. The compound's ability to modulate plant hormone pathways contributes to improved crop yield and disease resistance.
The environmental impact of using 7-Ethyl Adenine has been another area of interest. Biodegradability studies have indicated that this compound does not persist in the environment, reducing concerns about long-term ecological effects. This aligns with global efforts to develop sustainable and eco-friendly chemical products.
Future research directions for 7-Ethyl Adenine include exploring its potential in gene therapy applications. The compound's ability to interact with DNA and RNA suggests its utility in developing novel gene delivery systems and antisense therapies. These advancements could revolutionize treatments for genetic disorders and other debilitating conditions.
In conclusion, 7-Ethyl Adenine (CAS No: 24309-36-2) is a multifaceted compound with significant implications across various fields of science and medicine. Its unique structural properties, coupled with recent breakthroughs in synthetic biology and drug development, position it as a cornerstone molecule in modern therapeutic strategies. As research continues to uncover new applications and benefits, the importance of this compound is set to grow even further.
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